molecular formula C13H15ClN2O B12088326 2-Chloro-3-methyl-4-(piperidin-4-yloxy)benzonitrile CAS No. 796600-51-6

2-Chloro-3-methyl-4-(piperidin-4-yloxy)benzonitrile

Cat. No.: B12088326
CAS No.: 796600-51-6
M. Wt: 250.72 g/mol
InChI Key: LVMBENXORYMNJS-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-4-(piperidin-4-yloxy)benzonitrile is a chemical compound with a complex structure that includes a chloro group, a methyl group, a piperidin-4-yloxy group, and a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methyl-4-(piperidin-4-yloxy)benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 2-chloro-3-methyl-4-nitrobenzonitrile with piperidine, followed by reduction of the nitro group to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methyl-4-(piperidin-4-yloxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-4-(piperidin-4-yloxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-3-methyl-4-(piperidin-4-yloxy)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

796600-51-6

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

IUPAC Name

2-chloro-3-methyl-4-piperidin-4-yloxybenzonitrile

InChI

InChI=1S/C13H15ClN2O/c1-9-12(3-2-10(8-15)13(9)14)17-11-4-6-16-7-5-11/h2-3,11,16H,4-7H2,1H3

InChI Key

LVMBENXORYMNJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)C#N)OC2CCNCC2

Origin of Product

United States

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